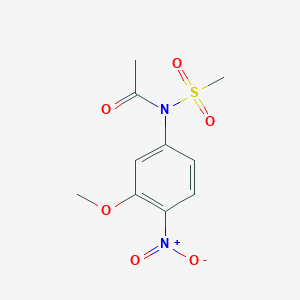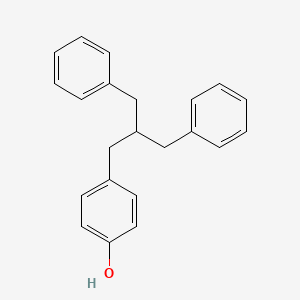
2-Cyclopenten-1-one, 2,3,4,5-tetraethyl-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Cyclopenten-1-one, 2,3,4,5-tetraethyl- is an organic compound with a unique structure that includes a cyclopentenone ring substituted with four ethyl groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Cyclopenten-1-one, 2,3,4,5-tetraethyl- can be achieved through several methods. One common approach involves the alkylation of cyclopentenone derivatives. The reaction typically requires a strong base, such as sodium hydride, and an alkylating agent like ethyl iodide. The reaction is carried out under an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods
Industrial production of this compound may involve large-scale alkylation reactions using continuous flow reactors. These reactors allow for precise control over reaction conditions, such as temperature and pressure, ensuring high yields and purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
2-Cyclopenten-1-one, 2,3,4,5-tetraethyl- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the cyclopentenone ring to a cyclopentanol derivative.
Substitution: The ethyl groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction typically produces alcohols.
Applications De Recherche Scientifique
2-Cyclopenten-1-one, 2,3,4,5-tetraethyl- has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the synthesis of complex molecules.
Biology: This compound can be used to study enzyme-catalyzed reactions involving cyclopentenone derivatives.
Industry: Used in the production of polymers and other advanced materials.
Mécanisme D'action
The mechanism by which 2-Cyclopenten-1-one, 2,3,4,5-tetraethyl- exerts its effects involves interactions with various molecular targets. The cyclopentenone ring can participate in Michael addition reactions, where nucleophiles add to the β-carbon of the enone system. This reactivity is crucial for its role in organic synthesis and potential biological activity.
Comparaison Avec Des Composés Similaires
Similar Compounds
Cyclopentenone: A simpler analog with a single cyclopentenone ring.
2-Cyclopenten-1-one, 3,4,5-trimethyl-: A similar compound with three methyl groups instead of four ethyl groups.
2,3,5,5-Tetramethyl-4-methylene-2-cyclopenten-1-one: Another related compound with different substituents on the cyclopentenone ring.
Uniqueness
2-Cyclopenten-1-one, 2,3,4,5-tetraethyl- is unique due to its four ethyl substituents, which can influence its reactivity and physical properties. This makes it a valuable compound for studying the effects of alkyl substitution on cyclopentenone derivatives.
Propriétés
Numéro CAS |
60973-25-3 |
|---|---|
Formule moléculaire |
C13H22O |
Poids moléculaire |
194.31 g/mol |
Nom IUPAC |
2,3,4,5-tetraethylcyclopent-2-en-1-one |
InChI |
InChI=1S/C13H22O/c1-5-9-10(6-2)12(8-4)13(14)11(9)7-3/h9,11H,5-8H2,1-4H3 |
Clé InChI |
BMCFXTKUUMINRS-UHFFFAOYSA-N |
SMILES canonique |
CCC1C(C(=O)C(=C1CC)CC)CC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![2-Methylnaphtho[1,2-d][1,3]oxazole-5-carbonitrile](/img/structure/B14602403.png)



![1-[2-Bromo-1-(2-chloroethoxy)ethyl]-3-methylbenzene](/img/structure/B14602420.png)


![2-[(Hept-2-yn-1-yl)oxy]oxane](/img/structure/B14602453.png)


![4-[(Ethylamino)methyl]-5-[(hexylsulfanyl)methyl]-2-methylpyridin-3-OL](/img/structure/B14602470.png)
